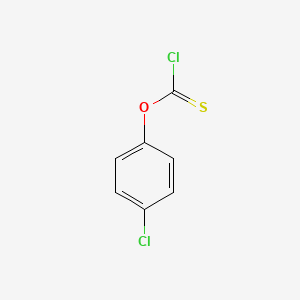

4-Chlorophenyl chlorothionoformate

Description

4-Chlorophenyl chlorothionoformate is a chlorothionoformate ester characterized by a 4-chlorophenyl substituent. It is widely utilized in organic synthesis, particularly as a dealkylating agent for tertiary amines, where it demonstrates superior reactivity compared to conventional chloroformates like phenyl chloroformate or vinyl chloroformate . The compound reacts with tertiary amines at room temperature to form thiocarbamates and alkyl chlorides, which can be further hydrolyzed to secondary amine salts . Its electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the thiocarbonyl center, facilitating nucleophilic attack and enabling rapid reaction kinetics .

Properties

IUPAC Name |

O-(4-chlorophenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIABQCJXBELMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239550 | |

| Record name | O-p-Chlorophenyl chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-64-4 | |

| Record name | O-(4-Chlorophenyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-p-Chlorophenyl chlorothioformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-p-Chlorophenyl chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-p-chlorophenyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

Reagents and Solvents :

- 4-Chlorophenol (1.0 equiv)

- Thiophosgene (1.1 equiv)

- Pyridine or triethylamine (1.2 equiv, as base)

- Anhydrous dichloromethane (solvent)

Procedure :

- Dissolve 4-chlorophenol (10.0 g, 77.8 mmol) in dichloromethane (100 mL) under nitrogen atmosphere.

- Cool the mixture to 0–5°C using an ice bath.

- Add pyridine (7.4 mL, 93.4 mmol) dropwise to deprotonate the phenol.

- Introduce thiophosgene (6.3 mL, 85.6 mmol) slowly over 30 minutes to minimize exothermic side reactions.

- Stir the reaction at 0°C for 1 hour, then warm to room temperature and continue stirring for 4 hours.

- Quench with ice-cold water (100 mL), separate the organic layer, and wash with 1M HCl (2 × 50 mL) to remove residual base.

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product via vacuum distillation (114–116°C at 8 mmHg) to yield a light yellow liquid (yield: 85–90%).

Mechanistic Insights

The base abstracts the phenolic proton, generating a phenoxide ion that attacks the electrophilic sulfur in thiophosgene. Subsequent displacement of chloride produces the chlorothionoformate ester (Figure 1). Side reactions, such as over-chlorination or hydrolysis, are mitigated by maintaining low temperatures and anhydrous conditions.

Figure 1 : Mechanism of this compound synthesis via thiophosgene.

Alternative Methodologies and Industrial Adaptations

Hypervalent Iodine-Mediated Oxidative Rearrangement

A less conventional approach, reported by Liu et al. (2016), employs hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to facilitate oxidative rearrangement of thiourea derivatives. While primarily used for oxazole synthesis, this method can be adapted for chlorothionoformates by substituting 4-chlorophenol with a thiocarbamate precursor. Key steps include:

- Oxidative coupling of 4-chlorophenyl thiocarbamate with iodine(III) reagent in acetonitrile.

- Rearrangement to form the thiocarbonyl group at 25–30°C over 12 hours.

- Isolation via column chromatography (hexane/ethyl acetate).

This method offers milder conditions but requires specialized reagents and yields (~70%) lower than the classical route.

Pharmaceutical Industry Applications

In the synthesis of levocetirizine, this compound acts as a deprotecting agent for carbamate intermediates. Patent US8350031B2 details its use in cleaving N-protecting groups from piperazine derivatives under basic conditions (e.g., Na₂CO₃ in toluene). The reaction proceeds via nucleophilic attack of the carbamate oxygen on the thiocarbonyl sulfur, releasing CO₂ and regenerating the amine (Figure 2).

Figure 2 : Deprotection mechanism in levocetirizine synthesis using this compound.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thiophosgene route | 85–90 | >98 | High yield; scalable | Toxic reagents; moisture-sensitive |

| Hypervalent iodine route | 70–75 | 95 | Mild conditions; avoids thiophosgene | Costly reagents; multi-step |

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl chlorothionoformate undergoes various chemical reactions, including:

Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water, this compound can hydrolyze to form and .

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as or in the presence of a base like .

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents like or .

Major Products Formed:

Nucleophilic substitution: Substituted phenyl thioformates.

Hydrolysis: 4-Chlorophenol and carbonyl sulfide.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Scientific Research Applications

Chemical Properties and Reactivity

4-Chlorophenyl chlorothionoformate is a thionoformate derivative, which means it contains a sulfur atom replacing the oxygen in traditional carbonates. This substitution significantly alters its chemical behavior, making it a valuable reagent in organic synthesis.

Solvolytic Reactivity

Research indicates that chlorothionoformates, including this compound, undergo solvolytic reactions through an addition-elimination mechanism. The rate of these reactions can vary depending on the solvent used. For example, studies show that these compounds react more rapidly in polar solvents compared to non-polar ones, highlighting their utility in different chemical environments .

Synthesis Applications

One of the primary applications of this compound is as a reagent in the synthesis of various organic compounds. It serves as an effective intermediate for creating thiocarbonates and can facilitate the conversion of hydroxyl groups into thiocarbonate esters. This transformation is particularly useful for producing deoxygenated derivatives from ribonucleosides to deoxyribonucleosides, which are crucial in nucleic acid chemistry .

Intermediate in Drug Synthesis

This compound has been identified as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it plays a role in the preparation of levocetirizine, an antihistamine used to treat allergic reactions. The compound is involved in various steps of the synthetic pathway, showcasing its importance in drug development .

Synthesis of Levocetirizine

A patent outlines a method involving this compound for synthesizing levocetirizine from its precursors. The process highlights how this compound can be utilized efficiently to produce pharmaceuticals with high potency and low side effects .

Reactivity with Amines

Another study examined the reactivity of this compound with tertiary amines. The findings indicated that this compound could selectively react with various amines, leading to exclusive debenzylation products. This selectivity underscores its potential for targeted synthesis in organic chemistry .

Comparative Analysis of Reactivity

The following table summarizes the relative reactivity of this compound compared to other similar compounds:

| Compound Type | Reactivity Level |

|---|---|

| This compound | High |

| Phenyl chlorothioformate | Moderate |

| Methyl chloroformate | Low |

This comparison illustrates that this compound exhibits significantly higher reactivity than its counterparts, making it a preferred choice for various synthetic applications.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl chlorothionoformate involves its reactivity with nucleophiles. The compound’s chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as a reagent to introduce the chlorothioformate functionality into target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Solvolysis

The solvolysis mechanisms of chlorothionoformates vary significantly based on substituents and solvent conditions. For example:

- Phenyl chlorothionoformate exhibits dual mechanisms: a unimolecular ionization pathway dominates in aqueous fluoroalcohols (ℓ = 0.43; m = 1.19), while a bimolecular pathway prevails in ethanol or acetone-water mixtures (ℓ = 1.53; m = 0.36) .

- 4-Fluorophenyl chlorothionoformate deviates from linear free-energy relationships in highly ionizing solvents (e.g., aqueous HFIP), indicating a stepwise addition-elimination mechanism via a tetrahedral intermediate .

Reactivity with Amines

- 4-Chlorophenyl chlorothionoformate reacts with tertiary amines (e.g., N-methylpiperidine) within 40 minutes at 20°C, achieving near-quantitative yields of thiocarbamates. By contrast, phenyl chloroformate requires elevated temperatures (100°C, 60 hours) for comparable yields .

- 2,4,6-Tribromophenyl chlorothionoformate (a brominated analog) shows similar reactivity to 4-chlorophenyl derivatives but with marginally slower kinetics due to steric hindrance from bulky bromine substituents .

- 4-Methoxyphenyl chloroformate (electron-donating methoxy group) is less reactive toward amines, as the methoxy group reduces electrophilicity at the carbonyl carbon .

Selectivity in Dealkylation

This compound demonstrates selective cleavage of alkyl groups:

- Benzyl vs. Methyl Groups : In N,N-dimethylbenzylamine, the compound selectively cleaves the benzyl group over methyl groups at room temperature .

- Ring Opening : Reactions with N-methylpyrrolidine result in complete ring opening to form linear thiocarbamates (96% yield), whereas phenyl chloroformate primarily demethylates without ring opening .

Structural and Electronic Effects

Substituents on the phenyl ring critically influence reactivity:

- Electron-Withdrawing Groups (Cl, Br): Enhance electrophilicity and stabilize transition states, accelerating reactions with nucleophiles .

- Electron-Donating Groups (OCH₃): Reduce reactivity by destabilizing the thiocarbonyl electrophilic center .

Comparative Data Table

Biological Activity

4-Chlorophenyl chlorothionoformate, a compound with the molecular formula CHClOS, is a thionoformate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by data tables and case studies.

This compound is synthesized through the reaction of 4-chlorophenol with thionyl chloride and carbon disulfide, resulting in a compound characterized by its chlorinated aromatic system and thiono functional group. Its structure can be represented as follows:

- Linear Formula : ClCOCHCl

| Property | Value |

|---|---|

| Molecular Weight | 191.01 g/mol |

| CAS Number | 7693-45-0 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have demonstrated that compounds related to chlorothionoformates exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, a related compound showed significant inhibition against Salmonella typhi and Bacillus subtilis.

- Case Study : In a study evaluating the antibacterial properties of synthesized chlorothionoformates, it was found that several derivatives exhibited IC values in the low micromolar range against B. subtilis, indicating promising antibacterial potential .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.

- AChE Inhibition : Compounds similar to this compound have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease. The IC values for these compounds ranged from 0.63 µM to 6.28 µM, outperforming standard inhibitors .

- Urease Inhibition : Urease inhibitors are vital for managing conditions like kidney stones and infections. The synthesized compounds exhibited strong urease inhibition with IC values significantly lower than reference standards .

Other Pharmacological Effects

The thionoformate structure provides a basis for various pharmacological activities beyond antibacterial and enzyme inhibition.

- Antitumor Activity : Preliminary studies suggest that derivatives of chlorothionoformates may exhibit antitumor properties, potentially due to their ability to interfere with cellular processes involved in cancer proliferation .

- Toxicity Studies : Assessments of toxicity indicate that while some derivatives show promising biological activities, they also require careful evaluation regarding their safety profiles .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC (µM) |

|---|---|---|

| Antibacterial | Bacillus subtilis | 2.14 |

| Salmonella typhi | Moderate | |

| AChE Inhibition | - | 0.63 - 6.28 |

| Urease Inhibition | - | < 2.14 |

| Antitumor Activity | Various cancer cell lines | Preliminary findings |

Q & A

What are the primary reaction mechanisms involved in the solvolysis of 4-chlorophenyl chlorothionoformate, and how can solvent effects be analyzed?

Basic Research Focus

The solvolysis of this compound proceeds via dual pathways: a bimolecular addition-elimination mechanism (involving nucleophilic attack at the thiocarbonyl sulfur) and a unimolecular ionization mechanism (generating a thiocarbocation intermediate). These pathways are solvent-dependent. For analysis, the extended Grunwald-Winstein equation (Equation 2) is applied, correlating solvent nucleophilicity () and ionizing power () to rate constants. Deviations in highly ionizing solvents (e.g., aqueous fluoroalcohols) indicate shifts toward ionization-dominated mechanisms. Researchers should measure rate constants across binary aqueous-organic solvent systems and compare trends with reference compounds (e.g., phenyl chloroformate) to identify mechanistic dominance .

How can researchers determine the optimal catalytic conditions for thiocarbonylation reactions using this compound?

Advanced Research Focus

FeCl₃ (15–50 mol%) significantly accelerates thiocarbonylation under mild conditions. Key parameters include:

- Catalyst loading : Lower FeCl₃ concentrations (15 mol%) suffice for reactive alcohols (e.g., cyclohexanol), while recalcitrant substrates require higher loadings (50 mol%) and refluxing dichloromethane.

- Additive synergy : Combine FeCl₃ with PEMP (2 equiv) and NMI (20 mol%) to suppress over-addition byproducts.

- Substrate ratio : Excess this compound (≥2 equiv) minimizes bis-thiocarbonylation. Validate outcomes via ¹H/¹³C NMR and FT-IR (C=S stretch at ~1212 cm⁻¹) .

What methodologies are recommended for analyzing the structural conformation of this compound in different solvent environments?

Basic Research Focus

The compound adopts an anti-conformation (aryl group trans to C=S), as confirmed by CNDO/2 computational studies and crystallographic data. To probe solvent-induced conformational changes:

- Use vibrational spectroscopy (FT-IR/Raman) to monitor shifts in C=S (1083 cm⁻¹) and C-Cl (700 cm⁻¹) stretches.

- Apply NMR solvent perturbation : Compare chemical shifts (e.g., aryl proton δ 7.04–7.77 ppm) in polar aprotic (DMSO) vs. nonpolar solvents (CDCl₃).

- DFT calculations (B3LYP/6-31G*) can model solvation effects on geometry .

How does this compound facilitate the dealkylation of tertiary amines, and what experimental parameters are critical for yield optimization?

Advanced Research Focus

The compound acts as a dealkylating agent via nucleophilic substitution at the thiocarbonyl center. For example, N,N-dimethylaniline reacts at 130°C under N₂ to yield O-4-chlorophenyl methyl(phenyl)thiocarbamate. Critical parameters:

- Temperature : Maintain 130°C for 24 hours to ensure complete conversion.

- Purification : Use column chromatography (petroleum ether:ethyl acetate, 20:1) to isolate products (75% yield).

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 20:1 solvent) and confirm purity by melting point (107–110°C) and MS (m/z 277 [M⁺]) .

What advanced spectroscopic techniques are suitable for characterizing reaction intermediates formed during the hydrolysis of this compound?

Advanced Research Focus

Hydrolysis generates transient tetrahedral intermediates , detectable via:

- Stopped-flow UV-Vis spectroscopy : Monitor absorbance changes at 250–300 nm (C=S → C=O transition).

- Low-temperature NMR : Trap intermediates at –40°C in CDCl₃/acetone-d₆ mixtures.

- ESI-MS : Identify ionized intermediates (e.g., [M–Cl]⁻ at m/z 187.53) in aqueous-acetonitrile systems.

Correlate kinetic data (pseudo-first-order rate constants) with pH profiles to distinguish acid- vs. base-catalyzed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.